7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its fused ring structure, which includes a pyrazole ring fused to a quinoline moiety. The presence of an amino group at the 7th position and a carbonyl group at the 3rd position contributes to its unique chemical properties and potential biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
Target of Action
The primary target of 7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one is the central benzodiazepine receptor (BzR) . The BzR plays a crucial role in the modulation of neurotransmission and the regulation of neuronal excitability .
Mode of Action
7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one interacts with the BzR, showing high binding affinity . The interaction occurs between the N-1 nitrogen of the 7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one nucleus and the ortho position of the N-2-aryl group . This compound has been shown to be a potent antagonist in vitro .
Biochemical Pathways
The interaction of 7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one with the BzR affects the GABAergic neurotransmission . This compound influences the effects on GABA-evoked Cl(-) currents at recombinant human alpha(1)beta(2)gamma(2)(L) GABA(A) receptors .
Pharmacokinetics
Its high binding affinity for the bzr suggests that it may have good bioavailability .
Result of Action
The antagonistic action of 7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one on the BzR leads to changes in GABAergic neurotransmission . This can result in alterations in neuronal excitability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of o-aminobenzaldehyde with pyrazolones. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of 7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance the reaction rate. The purification of the final product is typically achieved through recrystallization or chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The amino group at the 7th position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Hydroxylated derivatives of the original compound.
Substitution: Substituted pyrazoloquinolines with different alkyl or acyl groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Amino-1,2-dihydroquinolin-3-one
- 7-Amino-1,2-dihydropyrazolo[3,4-b]quinolin-3-one
- 7-Amino-1,2-dihydrobenzimidazo[4,3-c]quinolin-3-one
Uniqueness
7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one is unique due to its specific ring structure and the presence of both an amino group and a carbonyl group. This combination of functional groups and the fused ring system imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biologische Aktivität
Overview
7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one is a heterocyclic compound that exhibits significant biological activity, particularly through its interaction with the central benzodiazepine receptor (BzR). This compound belongs to the class of pyrazoloquinolines and is characterized by its unique fused ring structure, which includes a pyrazole ring fused to a quinoline moiety. The presence of an amino group at the 7th position and a carbonyl group at the 3rd position enhances its chemical properties and potential therapeutic applications.
Target Interaction:
The primary target of 7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one is the BzR, which is integral to GABAergic neurotransmission. This compound demonstrates a high binding affinity for the BzR, indicating its potential as a modulator of this receptor's activity. The interaction alters GABAergic signaling pathways, potentially leading to various pharmacological effects such as anxiolytic or anticonvulsant activities.
Biochemical Pathways:
The compound's action on BzR affects downstream signaling pathways associated with neurotransmitter release and neuronal excitability. This modulation can influence behavioral outcomes and has implications for treating anxiety disorders and epilepsy.
Pharmacological Profile
The pharmacological profile of 7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one has been evaluated in various studies:
- GABAergic Modulation: The compound acts as an antagonist at the BzR, leading to alterations in GABAergic neurotransmission. This property is crucial for its potential therapeutic applications in anxiety and seizure disorders.
- Inhibition of Carbonic Anhydrases: Similar compounds have been shown to inhibit carbonic anhydrases (CAs), with varying selectivity across different isoforms. For instance, compounds structurally related to 7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one have demonstrated inhibition against specific CA isoforms (hCA VII and hCA IX) with IC50 values in the nanomolar range .
Case Studies
Several studies have explored the biological activities of this compound:
- Anticonvulsant Activity: Research indicates that derivatives of pyrazoloquinolines exhibit anticonvulsant properties through their action on GABA receptors. The specific activity of 7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one in this context remains to be fully elucidated but suggests potential for further development as an antiepileptic agent .
- Cancer Therapeutics: The compound has been investigated for its potential in cancer therapy due to its ability to inhibit pathways involved in tumor growth and metastasis. Preliminary studies suggest that it may interact with proteins like Focal Adhesion Kinase (FAK), which plays a significant role in cancer cell survival and migration .
Comparative Analysis
The biological activity of 7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one can be compared with similar compounds:
Compound Name | Target | Binding Affinity | Biological Activity |
---|---|---|---|
7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one | BzR | High | Anticonvulsant, anxiolytic |
7-Amino-3,4-dihydro-1H-quinolin-2-one | hCA VII | K(I) = 480 nM | Inhibitor of carbonic anhydrases |
2-Aryl-pyrazolo[4,3-c]quinolin-3-one | Chk1 Kinase | Not specified | Potential anticancer activity |
Eigenschaften
IUPAC Name |
7-amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c11-5-1-2-6-8(3-5)12-4-7-9(6)13-14-10(7)15/h1-4H,11H2,(H2,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRDWMMMFPHWBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CN=C2C=C1N)C(=O)NN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.